molecular formula C10H16N2O2 B14960494 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B14960494
M. Wt: 196.25 g/mol
InChI Key: NCTZITWVKNRNSX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves the reaction of 2,2-dimethylbutanoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Unique due to its specific substitution pattern on the oxazole ring.

    2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pentanamide: Similar structure but with a different alkyl chain length.

    2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)hexanamide: Another similar compound with a longer alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C10H16N2O2/c1-5-10(3,4)9(13)11-8-6-7(2)14-12-8/h6H,5H2,1-4H3,(H,11,12,13)

InChI Key

NCTZITWVKNRNSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NOC(=C1)C

Origin of Product

United States

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